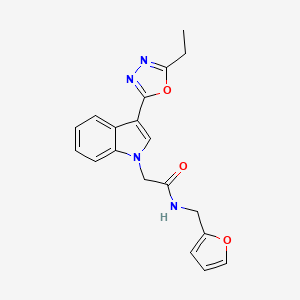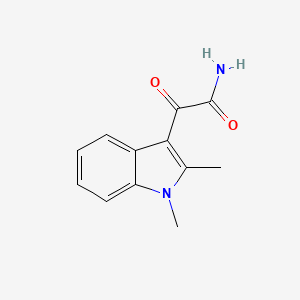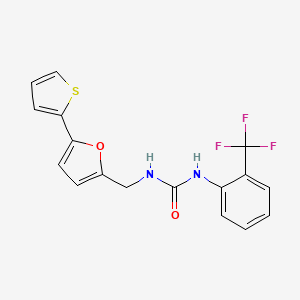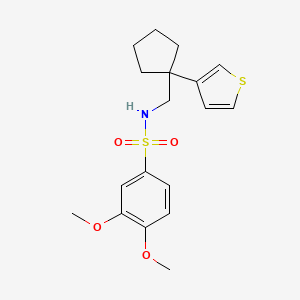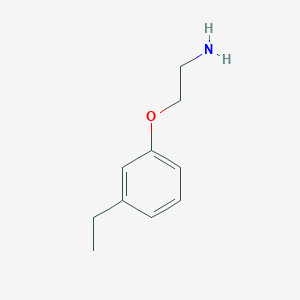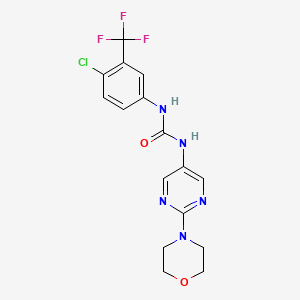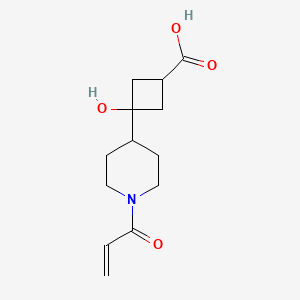
3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclobutane derivatives, including those similar to the compound , often involves photochemical routes or ring-closing metathesis. These methods can achieve high stereocontrol and yield, providing access to a variety of structurally complex cyclobutanes (Chang et al., 2018). For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid demonstrates a sophisticated approach to incorporating boron clusters into cyclobutane frameworks, potentially for applications like boron neutron capture therapy (Srivastava et al., 1997).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by their compact, strained ring system, which significantly influences their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common tools used to elucidate such structures, revealing intricate details about stereochemistry and conformation (Austin et al., 1987).
Chemical Reactions and Properties
Cyclobutane derivatives engage in various chemical reactions, reflecting their rich reactivity profile. For example, the Lewis acid-catalyzed reactions can lead to functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, showcasing the versatility of cyclobutane cores in synthetic chemistry (Yao & Shi, 2007). Furthermore, these compounds can exhibit NMDA receptor antagonist activity and anticonvulsant action, indicating potential biomedical applications (Gaoni et al., 1994).
科学的研究の応用
Novel Compound Synthesis
Research has demonstrated the use of cyclobutane derivatives, such as 3-hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid, in the synthesis of novel compounds. For instance, Li et al. (2007) isolated a novel cyclobutane-type norlignan from Peperomia tetraphylla, highlighting the importance of cyclobutane derivatives in natural product synthesis (Li, Huang, Gong, & Tian, 2007).
Chemical Synthesis Techniques
Fujita et al. (2007) demonstrated the synthesis of 3-hydroxy acids from ketones and carboxylic acids, indicating the versatility of cyclobutane derivatives in chemical synthesis methods (Fujita, Suga, Watanabe, & Yanagi, 2007). Additionally, Hanzawa et al. (2012) explored the synthesis of carboxylic acids and esters containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one, further exemplifying the utility of cyclobutane compounds in organic chemistry (Hanzawa et al., 2012).
Photocycloaddition Reactions
Research by Faure et al. (2002) highlighted the use of chiral α- and β-hydroxy acids, including cyclobutane derivatives, in [2 + 2] photocycloaddition reactions. This indicates the role of cyclobutane structures in facilitating stereocontrolled organic reactions (Faure, Piva-Le-Blanc, Bertrand, Pete, Faure, & Piva, 2002).
Boron Neutron Capture Therapy
Das et al. (2000) synthesized a boronated amino acid containing cyclobutane for potential use in boron neutron capture therapy, suggesting a medical application of cyclobutane derivatives (Das, Kabalka, Srivastava, Bao, Das, & Li, 2000).
Anticancer/Antiviral Applications
Lu et al. (2017) investigated squaric acid derivatives, including cyclobutane compounds, for potential anticancer and antiviral applications. This points to the significance of cyclobutane structures in medicinal chemistry (Lu, Lu, & Honek, 2017).
特性
IUPAC Name |
3-hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-11(15)14-5-3-10(4-6-14)13(18)7-9(8-13)12(16)17/h2,9-10,18H,1,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXCRDOMBXHGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2(CC(C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


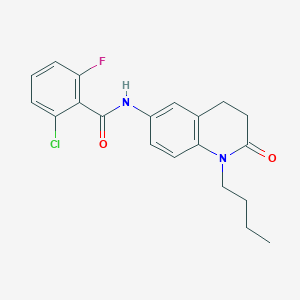
![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)
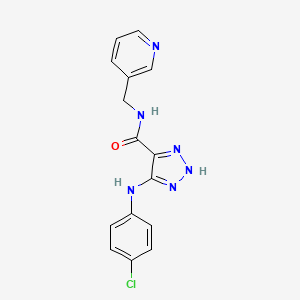
![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)
![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)
